molecular formula C8H11NO2 B1588818 (4-Methoxy-3-methylpyridin-2-yl)methanol CAS No. 86604-77-5

(4-Methoxy-3-methylpyridin-2-yl)methanol

Cat. No. B1588818
CAS RN: 86604-77-5
M. Wt: 153.18 g/mol
InChI Key: LSHQBGRAEVQZBJ-UHFFFAOYSA-N
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Patent
US08778975B2

Procedure details

15.8 g of 2-acetoxymethyl-3-methyl-4-methoxy-pyridine was added dropwise to a 25% aqueous solution of sodium hydroxide, and the mixture was allowed to react for one hour at room temperature. Subsequently, the reaction liquid was diluted with toluene, and then the toluene phase was washed with water, dried over anhydrous magnesium sulfate, and then concentrated, to obtain 5.7 g of 2-hydroxymethyl-3-methyl-4-methoxy-pyridine as an oily matter.
Quantity
15.8 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][N:7]=1)(=O)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[OH:4][CH2:5][C:6]1[C:11]([CH3:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=CC(=C1C)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Subsequently, the reaction liquid
WASH
Type
WASH
Details
the toluene phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=CC(=C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.